Cas no 224785-91-5 (Vardenafil hydrochloride)

Vardenafil hydrochloride 化学的及び物理的性質

名前と識別子

-

- Vardenafil hydrochloride

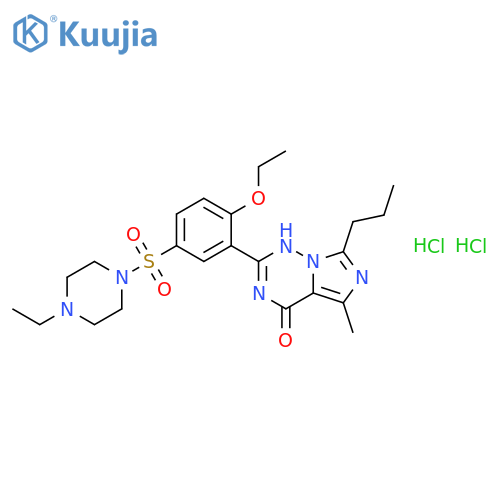

- 2-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one hydrochloride

- Vardenafil, Hydrochloride Salt Discontinued See V098001

- Vardenafil

- Vardenafil (hydrochloride)

- Vardenafil, Hydrochl

- Levitra,Valdenafil

- Levitra,Valdenafil.HCl

- Nuviva

- VARDENAFIL HCL

- VARDENAFIL,HYDROCHLORIDE SALT

- VARDENAFILMONOHYDROCHLORIDE(SUBJECTTOPATENTFREE)

-

- MDL: MFCD07369690

- インチ: 1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H

- InChIKey: XCMULUAPJXCOHI-UHFFFAOYSA-N

- ほほえんだ: CCCC1=NC(C)=C2N1N=C(C(C=C(S(=O)(N3CCN(CC)CC3)=O)C=C4)=C4OCC)NC2=O.Cl

計算された属性

- せいみつぶんしりょう: 524.19700

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 35

- 回転可能化学結合数: 8

じっけんとくせい

- ゆうかいてん: 227-230°C

- PSA: 121.28000

- LogP: 3.82900

Vardenafil hydrochloride セキュリティ情報

- シグナルワード:Danger

- 危害声明: H301

- 警告文: P264; P270; P301+P310+P330; P405; P501

- 危険レベル:6.1

- 包装グループ:III

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Vardenafil hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60018-100mg |

Vardenafil hydrochloride |

224785-91-5 | 98% | 100mg |

¥1755.00 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V92320-1g |

Vardenafil hydrochloride |

224785-91-5 | 98% | 1g |

¥158.0 | 2023-09-06 | |

| Apollo Scientific | OR315165-1g |

2-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulphonyl]phenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one hydrochloride |

224785-91-5 | 97% | 1g |

£100.00 | 2023-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V857136-25g |

Vardenafil hydrochloride |

224785-91-5 | 98% | 25g |

¥1,688.00 | 2022-01-14 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8405-5 mg |

Vardenafil hydrochloride |

224785-91-5 | 99.76% | 5mg |

¥320.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D320206-5g |

Vardenafil hydrochloride |

224785-91-5 | 98% | 5g |

$525 | 2024-05-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60018-200mg |

Vardenafil hydrochloride |

224785-91-5 | 98% | 200mg |

¥3160.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8405-50 mg |

Vardenafil hydrochloride |

224785-91-5 | 99.76% | 50mg |

¥1200.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-394434-25 mg |

Vardenafil, Hydrochloride Salt, |

224785-91-5 | 25mg |

¥564.00 | 2023-07-10 | ||

| abcr | AB508742-200mg |

Vardenafil hydrochloride, 99%; . |

224785-91-5 | 99% | 200mg |

€285.80 | 2025-02-14 |

Vardenafil hydrochloride サプライヤー

Vardenafil hydrochloride 関連文献

-

Chi Shing Ng,Tin Yau Law,Yuk King Cheung,Ping Chung Ng,Koon Kay Choi Anal. Methods 2010 2 890

-

Denis Tadeu Rajh Vidal,Marcio Antonio Augelli,Claudimir Lucio do Lago Anal. Methods 2013 5 2041

Vardenafil hydrochlorideに関する追加情報

Introduction to Vardenafil Hydrochloride (CAS No: 224785-91-5)

Vardenafil hydrochloride, a compound with the chemical name Vardenafil hydrochloride, is a well-known pharmaceutical agent primarily recognized for its role in the treatment of erectile dysfunction. Its chemical structure and pharmacological properties have been extensively studied, leading to significant advancements in understanding its mechanisms of action and therapeutic applications. With the CAS number 224785-91-5, this compound is precisely identified and classified within the chemical database, ensuring accurate documentation and research utilization.

The molecular formula of Vardenafil hydrochloride is C21H19N3O4·HCl, reflecting its complex structure that contributes to its potent effects. This compound belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors, which are renowned for their ability to enhance blood flow to specific areas of the body, particularly in the context of sexual function. The hydrochloride salt form enhances the stability and bioavailability of the active ingredient, making it a preferred choice for pharmaceutical formulations.

Recent research has delved into the pharmacokinetic and pharmacodynamic properties of Vardenafil hydrochloride, revealing insights that have refined its therapeutic potential beyond its initial indication. Studies have demonstrated its efficacy not only in treating erectile dysfunction but also in managing pulmonary arterial hypertension (PAH). The ability of Vardenafil hydrochloride to inhibit PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), a critical mediator of vasodilation and smooth muscle relaxation.

In clinical trials, Vardenafil hydrochloride has shown remarkable results in improving exercise capacity and reducing symptoms associated with PAH. The drug's rapid onset of action and prolonged duration make it a suitable candidate for patients requiring consistent therapeutic benefits. Furthermore, researchers have explored combination therapies involving Vardenafil hydrochloride with other vasodilators, aiming to enhance outcomes in patients with severe PAH.

The chemical synthesis of Vardenafil hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that pharmaceutical-grade material meets stringent regulatory standards. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allows for rigorous quality control, confirming the identity and integrity of the final product.

From a biochemical perspective, Vardenafil hydrochloride interacts with PDE5 enzymes through competitive inhibition, preventing the degradation of cGMP. This mechanism is crucial for maintaining normal physiological processes, particularly in vascular tissues. The selectivity of Vardenafil hydrochloride for PDE5 over other phosphodiesterases minimizes side effects associated with broader inhibition, making it a safer option for therapeutic use.

Emerging research has also investigated the potential applications of Vardenafil hydrochloride in conditions beyond its traditional indications. Preclinical studies have suggested that it may have neuroprotective properties due to its ability to modulate cGMP-dependent signaling pathways. These findings open new avenues for exploring Vardenafil hydrochloride as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The pharmacological profile of Vardenafil hydrochloride has also led to investigations into its role in cardiovascular health. Studies indicate that PDE5 inhibition may contribute to improved endothelial function by promoting nitric oxide release. This effect could be beneficial in managing conditions like coronary artery disease and peripheral artery disease, where impaired blood flow is a key pathological feature.

In terms of drug delivery systems, formulations containing Vardenafil hydrochloride have been engineered to enhance patient compliance and efficacy. Oral tablets, sublingual sprays, and transdermal patches are among the various delivery methods available. These innovations aim to provide flexible treatment options while maintaining therapeutic concentrations of the active ingredient.

The regulatory landscape governing the use of Vardenafil hydrochloride reflects its significance in modern medicine. Regulatory agencies such as the FDA and EMA have approved it under specific indications based on robust clinical evidence. Post-marketing surveillance continues to monitor safety profiles and long-term effects, ensuring that patient care remains informed by up-to-date scientific knowledge.

Future research directions include exploring synergistic combinations of Vardenafil hydrochloride with other therapeutic agents to expand its clinical utility. Additionally, advancements in drug design may lead to next-generation PDE5 inhibitors with improved selectivity and reduced side effects. Collaborative efforts between academia and industry are essential in driving these innovations forward.

The global market for phosphodiesterase inhibitors like Vardenafil hydrochloride remains robust due to increasing prevalence rates of conditions such as erectile dysfunction and PAH. Pharmaceutical companies continue to invest in R&D to develop novel formulations and combination therapies that address unmet medical needs. This commitment underscores the enduring importance of compounds like Vardenafil hydrochloride in improving patient outcomes worldwide.

224785-91-5 (Vardenafil hydrochloride) 関連製品

- 224788-34-5(Pseudo Vardenafil)

- 139755-85-4(Hydroxyhomo Sildenafil)

- 224789-15-5(Vardenafil Dihydrochloride Salt)

- 171599-83-0(Sildenafil citrate)

- 448184-46-1(N-Desethyl Vardenafil)

- 479073-82-0(Hydroxythiohomo Sildenafil)

- 371959-09-0(Norneo Sildenafil)

- 642928-07-2(Homo Sildenafil)

- 479073-80-8(Thiohomo Sildenafil)

- 1361924-37-9(3,3',4',5'-Tetrachlorobiphenyl-2-acrylic acid)